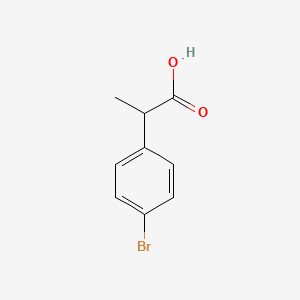

2-(4-溴苯基)丙酸

货号 B2685409

CAS 编号:

53086-53-6

分子量: 229.073

InChI 键: PFDBEACWLCHWRZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“2-(4-Bromophenyl)propanoic acid” is a chemical compound with the empirical formula C9H9BrO2 and a molecular weight of 229.07 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds, such as 2-(4-bromomethylphenyl)propanoic acid, involves the selective cleavage of the ether bond by hydrobromic acid . This process avoids multibromination and bromination on the benzene ring during direct bromination on the benzylic methyl .Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)propanoic acid” can be represented by the SMILES stringCC(C1=CC=C(C=C1)Br)C(O)=O . The InChI representation is 1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) . Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromophenyl)propanoic acid” include its empirical formula (C9H9BrO2), molecular weight (229.07), and specific representations like the SMILES string and InChI .科学研究应用

合成和化学性质

- Zaidlewicz 和 Wolan (2002) 描述了 ω-(4-溴苯基)烷酸的合成,包括 2-(4-溴苯基)丙酸,通过 1-溴-4-烯基苯的氢硼化-热异构化-氧化反应。这个过程在硼酸酯的合成中很重要,硼酸酯是有机化学中交叉偶联反应中必不可少的 (Zaidlewicz & Wolan, 2002)。

生物和药物研究

- El-Hashash 等人 (2015) 探索了 4-(4-溴苯基)-4-氧代丁-2-烯酸(一种与 2-(4-溴苯基)丙酸相关的化合物)在合成具有潜在抗菌活性的杂环化合物中的用途。这项研究表明了 2-(4-溴苯基)丙酸衍生物的药用应用 (El-Hashash et al., 2015)。

抗菌和抗真菌研究

- Buchta 等人 (2004) 检查了 3-(卤代苯基)-5-酰氧甲基-2,5-二氢呋喃-2-酮(包括 4-溴苯基衍生物)对酵母菌和霉菌的体外活性。这些研究突出了 2-(4-溴苯基)丙酸衍生物在开发新型抗真菌剂中的潜力 (Buchta et al., 2004)。

农业和环境科学

- Jităreanu 等人 (2013) 对肉桂酸衍生物(与 2-(4-溴苯基)丙酸密切相关)进行的研究,使用小麦试验评估了它们的植物毒性和诱变效应。这项研究对于了解此类化合物对环境的影响至关重要 (Jităreanu et al., 2013)。

材料科学和化学

- Trejo-Machin 等人 (2017) 探索了苯乙酸(一种与 2-(4-溴苯基)丙酸结构相似的化合物)在聚苯并恶嗪材料开发中的用途。这项研究表明了 2-(4-溴苯基)丙酸在材料科学和可持续化学领域的潜力 (Trejo-Machin et al., 2017)。

分析技术

- Goodwin 等人 (2010) 使用与 2-(4-溴苯基)丙酸结构相关的化合物,采用干基质应用进行基质辅助激光解吸/电离质谱成像 (MALDI MSI)。这说明了此类化合物在先进分析技术中的应用 (Goodwin et al., 2010)。

安全和危害

属性

IUPAC Name |

2-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDBEACWLCHWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53086-53-6 | |

| Record name | 2-(4-bromophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Name

CC(C(=O)N1C(=O)OCC1Cc1ccccc1)c1ccc(Br)cc1

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 2-(4-bromophenyl)propanoate (2 g, 8.2 mmol) in tetrahydrofuran (30 mL) and water (20 mL) was added (1.2 g, 41 mmol) at room temperature, the mixture solution was stirred for 3 hours, then diluting with ethyl acetate (100 mL), and acidified with hydrochoric acid (6 M) to ph=3. The organic layer was dried over sodium sulfate, and concentrated to dry. The result residue 2-(4-bromophenyl)propanoic acid (2 g) was used directly for the next step without purification.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2685327.png)

![3-isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2685331.png)

![2-Methyl-4-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2685332.png)

![6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2685337.png)

![5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine](/img/structure/B2685338.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2685345.png)

![6-chloro-N'-[1-(difluoromethyl)cyclopentanecarbonyl]pyridine-2-carbohydrazide](/img/structure/B2685347.png)

![2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2685349.png)